molecular formula C7H5BrFNO B14096777 2-Amino-6-bromo-4-fluorobenzaldehyde

2-Amino-6-bromo-4-fluorobenzaldehyde

Cat. No.: B14096777
M. Wt: 218.02 g/mol
InChI Key: DKJQIZXQOQOOGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-6-bromo-4-fluorobenzaldehyde is an organic compound with the molecular formula C7H5BrFNO. It is a derivative of benzaldehyde, featuring amino, bromo, and fluoro substituents on the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-6-bromo-4-fluorobenzaldehyde typically involves multi-step reactions starting from commercially available precursors. One common method includes the bromination and fluorination of aniline derivatives followed by formylation to introduce the aldehyde group. The reaction conditions often involve the use of solvents like tetrahydrofuran and reagents such as n-butyllithium and methyl formate .

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the use of catalysts to facilitate the reactions. The compound is usually purified through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-6-bromo-4-fluorobenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Amino-6-bromo-4-fluorobenzaldehyde is utilized in several scientific research areas:

Mechanism of Action

The mechanism of action of 2-Amino-6-bromo-4-fluorobenzaldehyde involves its interaction with various molecular targets. The amino group can form hydrogen bonds, while the bromo and fluoro substituents can participate in halogen bonding. These interactions can influence the compound’s reactivity and binding affinity in biological systems. The aldehyde group can undergo nucleophilic addition reactions, making it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

  • 2-Bromo-4-fluorobenzaldehyde
  • 2-Amino-4-bromo-6-fluorobenzaldehyde
  • 4-Bromo-2-fluorobenzaldehyde

Comparison: 2-Amino-6-bromo-4-fluorobenzaldehyde is unique due to the presence of both amino and aldehyde functional groups, which provide distinct reactivity compared to its analogs. The combination of bromo and fluoro substituents also enhances its potential for selective reactions and applications in various fields .

Properties

Molecular Formula

C7H5BrFNO

Molecular Weight

218.02 g/mol

IUPAC Name

2-amino-6-bromo-4-fluorobenzaldehyde

InChI

InChI=1S/C7H5BrFNO/c8-6-1-4(9)2-7(10)5(6)3-11/h1-3H,10H2

InChI Key

DKJQIZXQOQOOGG-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1N)C=O)Br)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.